2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

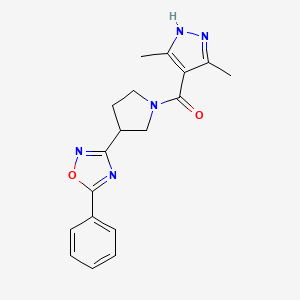

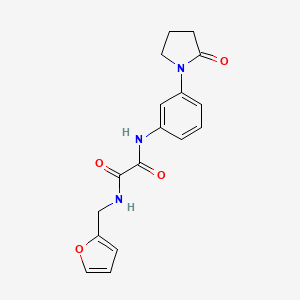

2-(1,1-Dioxo-1,2-thiazolidin-2-yl)acetic acid is an organic compound with the molecular formula C5H9NO4S and a molecular weight of 179.2 . It appears as a powder and is stored at a temperature of 4°C .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1CN(S(=O)(=O)C1)CC(=O)O . The InChI representation is InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) . Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 179.2 . Its IUPAC name is (1,1-dioxido-2-isothiazolidinyl)acetic acid . The compound is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity : Several studies have reported the synthesis of novel derivatives of thiazolidine-2,4-dione, which showed moderate antibacterial and antifungal activities. These compounds were synthesized using different aromatic amines and evaluated against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents (Youssef et al., 2015), (Alhameed et al., 2019).

Aldose Reductase Inhibition : Compounds derived from thiazolidine-2,4-dione have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This activity suggests their potential application in treating conditions related to diabetes (Kučerová-Chlupáčová et al., 2020).

Carbonic Anhydrase Inhibition : Some derivatives have shown selective inhibition against carbonic anhydrase IX and XII isoforms, which are involved in tumorigenesis and glaucoma. This selectivity opens avenues for the development of targeted therapies for cancer and glaucoma (Alhameed et al., 2020).

Anti-inflammatory Applications : Novel derivatives have also been synthesized and evaluated for their anti-inflammatory activity, showing promise as therapeutic agents for inflammation-related disorders (Nikalje et al., 2015).

Fluorescence Sensing : A derivative was developed for the selective detection of Co^2+ ions, highlighting its potential application as a fluorescent sensor for metal ions in environmental and biological samples (Rui-j, 2013).

Safety and Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name |

2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZVKANCYYRWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyrimidine](/img/structure/B2973709.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2973714.png)

![2-{[(Cycloheptylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2973715.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2973717.png)

![N-(3,5-dimethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2973720.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)

![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)